molecular formula C9H6ClN3O B155239 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride CAS No. 134541-91-6

1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride

Cat. No. B155239
M. Wt: 207.61 g/mol
InChI Key: ZYJYMUFRLYTMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride is a chemical compound used in scientific research for its unique properties. It is a versatile molecule that can be used in a variety of applications, from drug development to materials science. In

Mechanism Of Action

The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to the death of cancer cells or bacteria. It may also work by disrupting the cell membrane of these cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride are still being studied. However, it has been shown to have antitumor and antimicrobial effects in vitro. It may also have other effects on the body, such as modulating the immune system or affecting the central nervous system.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride in lab experiments is its versatility. It can be used in a variety of applications, from drug development to materials science. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are many future directions for research on 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride. One area of research could focus on its potential as a new class of antimicrobial agents. Another area of research could focus on its use as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.

Synthesis Methods

The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride can be achieved through several methods. One commonly used method is the reaction of phenylhydrazine with ethyl chloroformate, followed by the reaction of the resulting product with sodium azide. Another method involves the reaction of phenylhydrazine with phosgene, followed by the reaction of the resulting product with sodium azide. Both methods result in the formation of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride.

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride has been used in a variety of scientific research applications. One of its primary uses is in drug development, where it has been shown to have antitumor and antimicrobial properties. It has also been used in materials science, where it can be used as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

134541-91-6

Product Name

1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

1-phenyltriazole-4-carbonyl chloride

InChI

InChI=1S/C9H6ClN3O/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H

InChI Key

ZYJYMUFRLYTMNT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)Cl

synonyms

1H-1,2,3-Triazole-4-carbonyl chloride, 1-phenyl- (9CI)

Origin of Product

United States

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